molecular formula C18H22N2O B5128043 N-(2-methylphenyl)-N'-(4-phenylbutyl)urea

N-(2-methylphenyl)-N'-(4-phenylbutyl)urea

Cat. No. B5128043
M. Wt: 282.4 g/mol
InChI Key: MVDLBANORSFVMK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N'-(4-phenylbutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as 'MPBU' and has been extensively studied for its various biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of MPBU is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MPBU has also been shown to inhibit the activity of various enzymes involved in tumor growth and metastasis. Additionally, MPBU has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby exhibiting its anti-inflammatory activity.
Biochemical and Physiological Effects:
MPBU has been shown to exhibit various biochemical and physiological effects. It has been reported to modulate the levels of various biomarkers such as cytokines, chemokines, and growth factors. Additionally, MPBU has been found to alter the expression of various genes involved in tumor growth and metastasis. MPBU has also been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

MPBU has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. Additionally, MPBU exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool for cancer research. However, the limitations of MPBU include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on MPBU. One of the major areas of research is to elucidate the exact mechanism of action of MPBU. Additionally, further studies are required to investigate the pharmacokinetics and pharmacodynamics of MPBU in vivo. Moreover, the potential of MPBU as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections needs to be explored further. Finally, the development of novel derivatives of MPBU with improved bioactivity and pharmacological properties is an exciting area of research.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-(4-phenylbutyl)urea is a chemical compound that possesses various biological and pharmacological properties. It exhibits potent antitumor, anti-inflammatory, analgesic, and antibacterial activities. MPBU has several advantages for lab experiments, including its stability and easily synthesizable nature. However, its poor solubility in water and potential toxicity at high concentrations are limitations. Further research is required to elucidate the exact mechanism of action, investigate the pharmacokinetics and pharmacodynamics, and explore the potential of MPBU as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of MPBU involves the reaction of 2-methylphenyl isocyanate with 4-phenylbutylamine in the presence of a suitable catalyst. The reaction yields MPBU as a white crystalline solid with a melting point of 91-93°C. The purity of the synthesized MPBU can be determined by various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

MPBU has been extensively studied for its various biological and pharmacological properties. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPBU has also been reported to exhibit anti-inflammatory, analgesic, and anti-angiogenic activities. Additionally, MPBU has been found to possess potent antibacterial and antifungal activities.

properties

IUPAC Name

1-(2-methylphenyl)-3-(4-phenylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-15-9-5-6-13-17(15)20-18(21)19-14-8-7-12-16-10-3-2-4-11-16/h2-6,9-11,13H,7-8,12,14H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLBANORSFVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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